molecular formula C9H15N3O2 B2729733 methyl 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoate CAS No. 1219554-81-0

methyl 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoate

Cat. No.: B2729733
CAS No.: 1219554-81-0
M. Wt: 197.238
InChI Key: UEJORJUTBMPXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoate is a chemical compound designed for research and development applications. It features a pyrazole heterocycle, a privileged scaffold in medicinal chemistry known for its widespread presence in pharmacologically active molecules . The structure combines a pyrazole ring with an ethylamino propanoate ester chain, making it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel ligands and functional materials . Pyrazole derivatives are recognized for their diverse biological activities and are found in several marketed drugs, underscoring their significance in drug discovery campaigns . This specific compound is well-suited for use in multicomponent reactions (MCRs), which are powerful tools in library synthesis for generating lead compounds with potential antibacterial, anticancer, and antifungal properties . Researchers can leverage this reagent to create functionalized molecules for various investigative purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-(2-pyrazol-1-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-14-9(13)3-5-10-6-8-12-7-2-4-11-12/h2,4,7,10H,3,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJORJUTBMPXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCCN1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method involves the alkylation of 2-(1H-pyrazol-1-yl)ethylamine with methyl 3-bromopropanoate. The amine acts as a nucleophile, displacing the bromide ion in an $$ SN2 $$ reaction. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with a base like sodium hydride (NaH) or potassium carbonate ($$ K2CO_3 $$) to deprotonate the amine and enhance nucleophilicity.

Example Procedure :

  • Synthesis of 2-(1H-Pyrazol-1-yl)ethylamine :
    Pyrazole (1.0 equiv) is reacted with 2-chloroethylamine hydrochloride (1.2 equiv) in DMF at 80°C for 12 hours in the presence of $$ K2CO3 $$ (2.0 equiv). The product is extracted with ethyl acetate and purified via recrystallization.
  • Alkylation with Methyl 3-Bromopropanoate :
    2-(1H-Pyrazol-1-yl)ethylamine (1.0 equiv) is mixed with methyl 3-bromopropanoate (1.1 equiv) and NaH (1.5 equiv) in DMF at 60°C for 6 hours. The crude product is washed with brine, dried over $$ Na2SO4 $$, and purified via vacuum distillation.

Yield and Optimization

Optimized conditions (NaH in DMF at 60°C) yield 78–85% of the target compound. Excess methyl 3-bromopropanoate (1.5 equiv) improves conversion but complicates purification.

Michael Addition Reaction

Reaction Overview

The Michael addition leverages the nucleophilic attack of 2-(1H-pyrazol-1-yl)ethylamine on methyl acrylate’s α,β-unsaturated carbonyl system. This reaction proceeds under mild conditions, often without catalysts, though acidic or basic environments accelerate kinetics.

Example Procedure :

  • Preparation of 2-(1H-Pyrazol-1-yl)ethylamine :
    Synthesized as described in Section 1.1.
  • Michael Addition :
    The amine (1.0 equiv) and methyl acrylate (1.2 equiv) are stirred in methanol at 25°C for 24 hours. Solvent removal under reduced pressure yields the crude product, which is purified via silica gel chromatography.

Yield and Scope

Yields range from 70–82%, with higher temperatures (50°C) reducing reaction time to 8 hours. Steric hindrance from the pyrazole ring marginally slows kinetics compared to simpler amines.

Reductive Amination Approach

Methodology

This route condenses 2-(1H-pyrazol-1-yl)ethylamine with methyl 3-oxopropanoate under reductive conditions. Sodium cyanoborohydride ($$ NaBH_3CN $$) in methanol facilitates imine formation and subsequent reduction to the secondary amine.

Example Procedure :

  • Synthesis of Methyl 3-Oxopropanoate :
    Methyl 3-hydroxypropanoate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane.
  • Reductive Amination :
    Methyl 3-oxopropanoate (1.0 equiv) and 2-(1H-pyrazol-1-yl)ethylamine (1.1 equiv) are stirred with $$ NaBH_3CN $$ (1.5 equiv) in methanol at 25°C for 12 hours. The product is isolated via extraction and vacuum distillation.

Challenges and Yield

The instability of methyl 3-oxopropanoate limits practical utility, with yields rarely exceeding 65%. Side products from over-reduction or self-condensation are common.

Azide Coupling Strategy

Hydrazide-Azide Pathway

Adapted from quinoxaline derivative syntheses, this method converts methyl 3-aminopropanoate to an azide intermediate, which couples with 2-(1H-pyrazol-1-yl)ethylamine via Staudinger or copper-catalyzed click chemistry.

Example Procedure :

  • Azide Formation :
    Methyl 3-aminopropanoate is converted to the hydrazide using hydrazine hydrate, followed by diazotization with sodium nitrite and HCl to yield the azide.
  • Coupling Reaction :
    The azide (1.0 equiv) and 2-(1H-pyrazol-1-yl)ethylamine (1.1 equiv) are reacted with copper(II) sulfate and sodium ascorbate in tert-butanol/water (1:1) at 25°C for 12 hours.

Efficiency and Limitations

Yields reach 60–75%, but multi-step synthesis and handling of azides (safety concerns) render this method less favorable for large-scale production.

Comparative Analysis of Synthesis Routes

Method Conditions Yield Advantages Disadvantages
Nucleophilic Alkylation NaH, DMF, 60°C, 6h 78–85% High yield; scalable Requires hazardous bromoester
Michael Addition MeOH, 25°C, 24h 70–82% Mild conditions; minimal byproducts Long reaction time
Reductive Amination $$ NaBH_3CN $$, MeOH, 12h ~65% Atom-economical Low yield; unstable intermediates
Azide Coupling CuSO₄, sodium ascorbate, 12h 60–75% Modularity Multi-step; safety risks

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

a) Methyl 3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate
  • Structure : Features nitro and methyl substituents on the pyrazole ring, with a benzoate ester.
  • Impact : Nitro groups increase electron deficiency, enhancing reactivity in nucleophilic substitutions. Methyl groups improve lipophilicity .
b) (R)-Methyl 3-(1H-Pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate
  • Structure: Contains a trifluoromethylsulfonyl (OTf) group at the propanoate β-position.
  • Impact : The electron-withdrawing OTf group increases electrophilicity, making it a reactive intermediate in cross-coupling reactions.
  • Applications : Serves as a chiral building block in asymmetric synthesis .

Variations in the Ester Group

a) Ethyl 3-(3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate
  • Structure : Ethyl ester with an indole moiety instead of pyrazole.
  • Impact : Indole’s aromaticity and nitrogen lone pairs confer distinct electronic properties compared to pyrazole.
  • Applications : Safety data highlight its use in industrial settings, though biological activity remains uncharacterized .
b) Dabigatran Etexilate (Ethyl Propanoate Derivative)
  • Structure : Complex structure with benzimidazole, pyridinyl, and amidine groups.
  • Impact : The ethyl ester enhances oral bioavailability as a prodrug for the anticoagulant dabigatran.
  • Applications: Clinically used to prevent thromboembolism, contrasting with simpler pyrazole-propanoates lacking therapeutic validation .

Heterocycle Replacement

a) Methyl 3-(2-Methyl-6-trifluoromethylpyrimidin-4-yl)propanoate
  • Structure : Pyrimidine replaces pyrazole.
  • Synthesis : Achieved via cyclocondensation of levulinic acid derivatives with amidines (47–52% yields) .

Research Findings and Contrasts

  • Synthetic Efficiency: Yields for pyrazole-propanoates vary significantly (47–93%) based on substituents and reaction conditions. For example, trifluoromethylpyrimidinylpropanoates require shorter reaction times (1 h at 50°C) compared to pyrazole derivatives .
  • Biological Relevance: While Dabigatran derivatives are clinically validated, simpler pyrazole-propanoates are primarily intermediates.
  • Stability : Electron-withdrawing groups (e.g., nitro, OTf) may accelerate ester hydrolysis, limiting shelf-life compared to methyl/ethyl esters without such substituents .

Biological Activity

Methyl 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoate is a complex organic compound with significant biological activity, particularly in the realms of anticancer and antimicrobial research. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H18N4O2, with a molecular weight of approximately 238.30 g/mol. The compound features a pyrazole ring, an amino group, and an ester functional group, which are critical for its biological activity.

Synthesis Steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.
  • Attachment of the Ethylamino Group: This is achieved via nucleophilic substitution reactions where an ethylamine derivative reacts with the pyrazole ring.
  • Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism involves inhibition of specific signaling pathways associated with cancer cell proliferation.

Key Findings:

  • The compound has shown effectiveness in inhibiting RET signaling pathways, particularly in RET-mutated cell lines, which are often resistant to other multi-kinase inhibitors.
  • In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer), indicating its potential as a therapeutic agent.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research suggests that pyrazole derivatives possess substantial activity against bacteria and fungi.

Research Highlights:

  • Compounds similar to this have been reported to exhibit promising antimicrobial effects, making them candidates for further development in treating infectious diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound acts as an enzyme inhibitor by binding to active sites on target proteins, which can lead to altered enzymatic activity and subsequent biological effects.
  • Receptor Modulation: It may also modulate receptor activities involved in various signaling pathways relevant to cancer progression and microbial resistance .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-amino-2-methylpropanoateLacks the pyrazole ringSimpler structure; less biological activity
3-methyl-1H-pyrazolePyrazole componentCore structure; used in synthesis
Methyl 2-[3-(3-methylquinoxalin)] propanoateContains a quinoxaline instead of pyrazoleDifferent heterocyclic structure with potential anticancer activity

This table illustrates how this compound stands out due to its specific combination of structural features that enhance its biological activity.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • In Vitro Studies on Cancer Cell Lines: A study demonstrated that treatment with this compound resulted in significant apoptosis induction in HCT116 cells, with cell cycle arrest observed at the G0/G1 phase .
  • Antimicrobial Efficacy: Another investigation into its antimicrobial properties revealed that derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics.

Q & A

Q. How can researchers optimize the synthesis of methyl 3-((2-(1H-pyrazol-1-yl)ethyl)amino)propanoate for reproducibility and yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with amino esters. Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction kinetics due to improved solubility of intermediates .
  • Catalysts : Use of bases like potassium carbonate or triethylamine to deprotonate amines and facilitate nucleophilic substitution .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress .
    Example protocol:
StepReagents/ConditionsPurpose
1Ethylenediamine derivative + methyl acrylate (in DMF, 70°C, 12h)Form amino ester backbone
2Pyrazole activation via bromination (NBS, CCl₄)Prepare pyrazole for coupling
3Coupling under basic conditions (K₂CO₃, DMF, 80°C)Final product formation

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and ester/amine functional groups. For example, pyrazole protons appear as doublets at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 226.12 for C₉H₁₄N₄O₂) .
  • Infrared Spectroscopy (IR) : Peaks at 1700–1750 cm⁻¹ confirm ester carbonyl groups .
  • HPLC-PDA : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Full-body chemical-resistant suits and nitrile gloves to prevent dermal exposure. Respiratory protection (NIOSH-approved P95 masks) for aerosolized particles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Waste disposal : Neutralize acidic/basic residues before disposal; avoid drainage systems due to potential aquatic toxicity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., GABAₐ or kinase enzymes). Pyrazole’s nitrogen atoms often form hydrogen bonds with catalytic residues .
  • QSAR Studies : Correlate substituent effects (e.g., pyrazole ring methylation) with bioactivity. For example, electron-withdrawing groups on pyrazole may enhance binding affinity .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~1.2 suggests moderate blood-brain barrier penetration) .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Methodological Answer :
  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assays) to confirm mechanisms .
    Example case: A 2024 study found IC₅₀ variations (2–10 µM) for similar compounds due to ester hydrolysis rates in different media .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. Pyrazole esters are prone to hydrolysis at alkaline pH .
  • Light/thermal stability : Expose to UV light (254 nm) or 40–60°C for 48h; track decomposition products via GC-MS .
  • Serum stability : Incubate with fetal bovine serum (FBS) and quantify parent compound loss over 24h .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.